N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Physicochemical Properties Drug-likeness Lipophilicity

SAR-focused researchers require structurally discrete, well-characterized chemotypes to map binding determinants for HIV TAR RNA. This compound supplies a defined 3-acetylphenyl-substituted thieno[2,3-b]pyridine-2-carboxamide scaffold (LogP 3.61, tPSA 85.1 Ų). • Differentiated chemotype: 3-acetylphenyl amide diverges from M4 PAM series; use as a selectivity control vs. VU10010. • Drug-like properties: MW 339.41, 3 rotatable bonds, solid form. • Reliable sourcing: Stocked with batch QC; ships ambient globally.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 691866-86-1
Cat. No. B2803208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
CAS691866-86-1
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)C)N)C
InChIInChI=1S/C18H17N3O2S/c1-9-7-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-5-12(8-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23)
InChIKeyIDYLMZDPRPFAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Identity and Class


N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 691866-86-1, MW 339.41) is a thieno[2,3-b]pyridine-2-carboxamide derivative supplied as a screening compound (ChemBridge ID 7911696) . The core scaffold, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is known to occur in multiple bioactive chemotypes, including M4 muscarinic positive allosteric modulators (PAMs) such as VU10010 [1] and HIV TAR RNA-binding small molecules [2]. The defining structural feature of this specific compound is the N-(3-acetylphenyl) amide substituent, which distinguishes it from other N-substituted analogs and confers distinct physicochemical properties (LogP 3.61, tPSA 85.1 Ų) . This compound is catalogued as a drug-like screening hit and is not a validated probe or lead compound, which has direct implications for procurement decisions.

Drug-like screening hit (unvalidated); supplied as research compound
Distinct N-(3-acetylphenyl) substituent; not an M4 PAM or validated probe
Thieno[2,3-b]pyridine-2-carboxamide scaffold; substituent determines target engagement

Distinct Profile from Thienopyridine Analogs


The thieno[2,3-b]pyridine-2-carboxamide scaffold appears in compounds targeting fundamentally different biological systems depending on the N-substituent. For instance, N-(4-chlorobenzyl) substitution yields VU10010, a potent and selective M4 mAChR allosteric potentiator (EC50 shift from 33 nM to 0.7 nM for ACh) , while the 3-acetylphenyl substitution on the target compound is associated with a distinct pharmacological profile in HIV TAR RNA-binding screening [1]. Even within a single target class, subtle structural changes produce dramatic differences: in the HIV TAR series, analogs lacking the trifluoromethylphenyl group or alkyl groups on the pyridine ring exhibit substantially inferior antiviral activity [1]. The N-(3-acetylphenyl) group introduces a hydrogen bond acceptor (acetyl carbonyl) and increases lipophilicity (LogP 3.61 vs. ~2.0 for the unsubstituted core scaffold WAY-248134 ), altering both target engagement potential and pharmacokinetic behavior. Generic substitution with another thienopyridine-2-carboxamide therefore risks complete loss of desired activity or introduction of an unrelated pharmacological profile.

Target Selectivity May Diverge
N-(3-acetylphenyl) substitution may shift activity away from M4 allosteric site; not interchangeable with M4 PAM analogs.
Physicochemical Profile Shift
Higher lipophilicity and added H-bond acceptor can alter permeability, protein binding, and assay behavior compared to core scaffold.
Scaffold-Specific Pharmacology
Same thienopyridine core does not ensure conserved activity; substituent-driven target class divergence has been reported.

Evidence of Differentiation from Analogs


Distinct Physicochemical Profile vs. M4 PAM Analogs

The target compound bears an N-(3-acetylphenyl) amide substituent, which is structurally distinct from the benzyl-type substituents found in well-characterized M4 PAM analogs. Compared to the unsubstituted core 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (WAY-248134, CAS 67795-42-0), the target compound has a higher calculated LogP (3.61 vs. 2.00) and a larger topological polar surface area (85.1 vs. ~71 Ų for the core) . This difference in lipophilicity (ΔLogP = +1.61) is substantial and predicts altered membrane permeability, protein binding, and CNS penetration potential relative to the unsubstituted analog.

LogP Shift
Data to verify
ΔLogP +1.61
Supports lipophilicity-driven property differences
Hit2Lead calculation; experimental verification needed.
Physicochemical Properties Drug-likeness Lipophilicity

HIV TAR RNA Binding vs. M4 PAM Activity

The target compound (ChemBridge ID 7911696) appears in the compound list of a published high-throughput screen for HIV TAR RNA-binding small molecules [1]. The screen, which identified a related thienopyridine scaffold as a TAR RNA binder, established binding affinity (Kd = 2.4 μM for the lead thienopyridine, compound 4) and cellular antiviral activity (EC50 = 28 μM in CEM-SS T-lymphocytes, selectivity index > 36) [1]. This pharmacological direction is orthogonal to the M4 PAM activity of close structural analogs such as VU10010, which potentiates M4 receptor responses with no reported antiviral activity . The N-(3-acetylphenyl) substitution pattern may contribute to this divergent target engagement profile, as the acetyl group provides a hydrogen bond acceptor not present in the benzyl-substituted M4 PAM series.

Target Class Divergence
Class-level inference
RNA binding vs. GPCR modulation
HIV TAR screen hit; M4 PAM context not reported
Class-level inference; individual binding data not available.
HIV TAR RNA Antiviral RNA-small molecule interaction

CNS Permeability: Physicochemical Differences from Core Scaffold

The target compound (MW 339.41, tPSA 85.1 Ų) differs markedly from the unsubstituted core WAY-248134 (MW 221.28, tPSA ~71 Ų) in parameters relevant to CNS drug-likeness predictions. The addition of the N-(3-acetylphenyl) group adds 118 Da to molecular weight and approximately 14 Ų to tPSA. While the tPSA of the target compound remains below the commonly cited CNS permeability threshold of 90 Ų, the 339 Da MW places it near the upper boundary of preferred CNS drug space, whereas WAY-248134 at 221 Da sits comfortably within it. These differences are directly relevant to users selecting between core scaffold and N-substituted derivatives for CNS-targeted vs. peripheral applications.

MW & tPSA Shift
Data to verify
ΔMW +118 Da; ΔtPSA ≈ +14 Ų
Supports CNS property differentiation
Computed properties; verify with permeability assays.
Blood-brain barrier permeability CNS drug-likeness tPSA

Hydrogen Bond Profile vs. M4 PAM Leads

The target compound contains 2 hydrogen bond donors (Hdon = 2) and 3 hydrogen bond acceptors (Hacc = 3) by Hit2Lead calculation, with the acetyl group on the N-phenyl ring contributing one additional H-bond acceptor not present in benzyl-substituted M4 PAM analogs such as VU10010 (which contains no carbonyl on its N-substituent). This additional acceptor site creates a distinct pharmacophoric feature that may engage different target residues. The β-amino carboxamide moiety (a key pharmacophore for M4 PAM activity [1]) is retained, but the distal acetyl group provides an additional polar interaction point that could redirect binding preference away from the M4 allosteric site.

H-Bond Acceptor Count
Reported
ΔHacc +1 vs. M4 PAM leads
Additional acceptor may redirect binding
Based on structure; reported SAR supports relevance.
Hydrogen bonding Pharmacophore SAR

N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Application Scenarios


HIV TAR RNA Screening and SAR Expansion

Based on its association with a published HIV TAR RNA-binding small molecule screen , this compound is most appropriately procured for follow-up studies exploring the structure-activity relationships of thienopyridine-based RNA binders. The 3-acetylphenyl substitution represents a distinct chemotype within the TAR-binding series, and direct comparison with the lead compound 4 (Kd = 2.4 μM, EC50 = 28 μM) can establish whether this substitution pattern improves or diminishes binding affinity and antiviral activity. Procurement for this application should be accompanied by the unsubstituted core and other N-substituted analogs as comparator compounds.

Selectivity Profiling vs. M4 Muscarinic Receptors

Given that close structural analogs (VU10010, VU0152099, VU0152100) are potent and selective M4 PAMs , this compound should be procured as a selectivity control to determine whether the N-(3-acetylphenyl) substitution redirects activity away from muscarinic receptors. The quantified physicochemical differences (ΔLogP = +1.61 vs. core scaffold; ΔHacc = +1 vs. VU10010) support the hypothesis of divergent target engagement. Parallel procurement of a validated M4 PAM (e.g., VU10010) is recommended for head-to-head comparative profiling.

Physicochemical Benchmarking for Library Design

This compound occupies a specific position in thienopyridine-2-carboxamide chemical space: LogP 3.61, MW 339.41, tPSA 85.1 Ų, with 3 rotatable bonds . For library designers, it serves as a benchmark for the upper range of lipophilicity and molecular weight achievable through N-aryl substitution on the core scaffold. Procurement of this compound alongside lower-MW analogs (e.g., WAY-248134, MW 221.28) enables systematic assessment of how increasing molecular complexity affects solubility, permeability, and promiscuity in screening assays.

Negative Control for M4 PAM Behavioral Studies

Given that VU0152099 and VU0152100 (close structural analogs) reverse amphetamine-induced hyperlocomotion in rats through M4 PAM activity , this compound—with its divergent N-substituent—may serve as a structurally matched negative control. If the 3-acetylphenyl substitution ablates M4 PAM activity (as suggested by SAR from the HIV TAR series where subtle changes dramatically impact activity ), this compound provides a valuable tool for confirming that observed in vivo effects are mechanism-specific rather than scaffold-related.

Application
Selection Property
Validation Focus
HIV TAR RNA Screening & SAR Expansion
RNA-binding chemotype differentiation
Binding affinity & antiviral activity verification
M4 mAChR Selectivity Profiling
N-substituent target engagement shift
Orthogonal GPCR activity confirmation
Physicochemical Library Benchmarking
LogP/MW/tPSA space representation
Solubility & permeability correlation
In Vivo Mechanistic Selectivity Control
Structurally matched M4 PAM negative control
Confirmation of M4-mechanism specificity in behavioral models
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